6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene
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Overview
Description
6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is a chemical compound characterized by the presence of bromine and fluorine atoms attached to an indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the reaction of indene with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indene derivative .
Scientific Research Applications
6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.
Mechanism of Action
The mechanism by which 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting pathways involved in cellular processes .
Comparison with Similar Compounds
- 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
- 1-Bromo-2,3-dihydro-1H-indene
- 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
Comparison: Compared to these similar compounds, 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties and reactivity. This dual substitution pattern can enhance its utility in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H7BrF2 |
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Molecular Weight |
233.05 g/mol |
IUPAC Name |
5-bromo-3,3-difluoro-1,2-dihydroindene |
InChI |
InChI=1S/C9H7BrF2/c10-7-2-1-6-3-4-9(11,12)8(6)5-7/h1-2,5H,3-4H2 |
InChI Key |
IRCRIVKAIGLSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)Br)(F)F |
Origin of Product |
United States |
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